1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide

Description

Chemical Identity and Structural Features

This compound represents a highly specialized ionic liquid characterized by its distinctive molecular architecture and exceptional physicochemical properties. The compound possesses the molecular formula C₉H₂₀N₂F₂O₄S₂ and exhibits a molecular weight of 322.39 grams per mole. The Chemical Abstracts Service registry number for this compound is 1057745-51-3, providing a unique identifier for research and commercial applications.

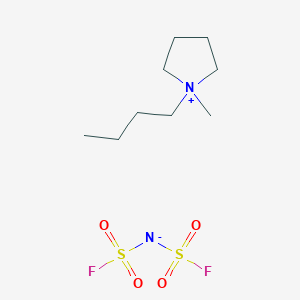

The structural foundation of this ionic liquid consists of two primary components that work synergistically to create its unique properties. The cation portion features a 1-butyl-1-methylpyrrolidinium structure, which incorporates a five-membered saturated nitrogen heterocycle substituted with both a methyl group and a butyl chain attached to the nitrogen atom. This quaternary ammonium cation contributes significantly to the compound's thermal stability and electrochemical properties through its cyclic structure, which provides enhanced structural rigidity compared to linear ammonium cations.

The anion component consists of bis(fluorosulfonyl)imide, a highly fluorinated structure that imparts exceptional electrochemical stability and low coordinating ability to the overall ionic liquid. The bis(fluorosulfonyl)imide anion features two fluorosulfonyl groups connected through a central nitrogen atom, creating a delocalized negative charge that reduces the anion's tendency to coordinate strongly with metal cations or electrode surfaces. This structural arrangement is crucial for the compound's performance in electrochemical applications, as it minimizes unwanted side reactions and enhances the formation of stable solid electrolyte interphase layers.

Physical property measurements reveal that this compound exhibits a melting point of -17.7 degrees Celsius, ensuring liquid state behavior across a wide temperature range suitable for practical applications. The compound demonstrates hydrophobic characteristics and shows immiscibility with water, which contributes to its stability in moisture-sensitive applications. Density measurements indicate a value of approximately 1.0 gram per cubic centimeter, while the compound maintains electronic grade purity levels exceeding 99.9 percent in commercial preparations.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 322.39 | g/mol | |

| Melting Point | -17.7 | °C | |

| Density | ~1.0 | g/cm³ | |

| Purity | ≥99.9 | % | |

| Electrochemical Window | >5.7 | V | |

| Water Content | ≤20 | ppm |

The electrochemical window of this ionic liquid extends beyond 5.7 volts, demonstrating exceptional stability against both oxidative and reductive decomposition processes. This wide electrochemical stability window represents one of the most significant advantages of this particular ionic liquid composition, enabling its use in high-voltage electrochemical devices where conventional organic electrolytes would undergo decomposition. The compound's low water content, typically maintained below 20 parts per million in high-purity preparations, further enhances its electrochemical performance by minimizing hydrolysis reactions that could compromise device performance.

Historical Development of Pyrrolidinium-Based Ionic Liquids

The development of pyrrolidinium-based ionic liquids represents a significant evolution in the broader history of ionic liquid research, building upon decades of scientific advancement in low-temperature molten salts. The foundational work in ionic liquid chemistry can be traced to the early twentieth century, when Paul Walden reported one of the first stable room-temperature ionic liquids, ethylammonium nitrate, with a melting point of 12 degrees Celsius in 1914. This early discovery established the conceptual framework for developing salts that remain liquid at ambient temperatures, setting the stage for future innovations in ionic liquid design.

The systematic exploration of ionic liquids gained significant momentum in the 1970s and 1980s through the pioneering work of researchers investigating imidazolium and pyridinium-based systems with halide or tetrahalogenoaluminate anions as potential electrolytes for battery applications. John Wilkes' group made particularly important contributions by introducing 1,3-dialkylimidazolium cations into ionic liquids, with the 1-ethyl-3-methylimidazolium chloride aluminum chloride system demonstrating liquid behavior at room temperature across a wide compositional range. These early systems, while groundbreaking, suffered from significant limitations including moisture sensitivity and inherent acidity or basicity that restricted their practical applications.

The breakthrough that enabled broader applications of ionic liquids came in 1992 when Wilkes and Zawarotko successfully developed ionic liquids incorporating neutral, weakly coordinating anions such as hexafluorophosphate and tetrafluoroborate. This advancement eliminated many of the moisture sensitivity issues that plagued earlier chloroaluminate systems and opened the door for exploring new cation-anion combinations with improved properties. The development of these stable, neutral ionic liquids provided the foundation for investigating alternative cation structures, including the pyrrolidinium family that would later prove crucial for electrochemical applications.

Pyrrolidinium-based ionic liquids emerged as a distinct class of materials as researchers recognized the unique advantages offered by five-membered saturated nitrogen heterocycles. The pyrrolidinium cation structure provides enhanced electrochemical stability compared to imidazolium-based systems, particularly in reductive environments where the absence of acidic protons eliminates potential decomposition pathways. Early work with pyrrolidinium ionic liquids demonstrated their exceptional compatibility with lithium metal and lithiated graphite electrodes, properties that made them particularly attractive for energy storage applications.

The specific development of 1-butyl-1-methylpyrrolidinium-based ionic liquids represented a strategic optimization of alkyl chain length and substitution pattern to achieve optimal physicochemical properties. Research investigations revealed that the combination of methyl and butyl substituents on the pyrrolidinium nitrogen provided an ideal balance between viscosity, conductivity, and thermal stability. The butyl chain contributes to reduced melting points and enhanced fluidity, while the methyl group maintains structural compactness and minimizes steric hindrance effects that could impact ion transport properties.

The evolution toward bis(fluorosulfonyl)imide anion pairing represented the culmination of extensive research into anion design for electrochemical applications. Early pyrrolidinium ionic liquids utilized conventional anions such as tetrafluoroborate or hexafluorophosphate, but these systems often exhibited limitations in electrochemical stability or formed less favorable solid electrolyte interphase layers. The development of bis(fluorosulfonyl)imide as a preferred anion arose from systematic studies of fluorinated sulfonyl compounds that demonstrated superior electrochemical properties and enhanced compatibility with electrode materials.

Role of Bis(fluorosulfonyl)imide Anion in Ionic Liquid Design

The bis(fluorosulfonyl)imide anion has emerged as a transformative component in ionic liquid design, earning recognition as a "magic anion" for electrochemical applications due to its unique combination of structural features and resulting properties. The anion's molecular architecture features two fluorosulfonyl groups connected through a central nitrogen atom, creating a highly delocalized negative charge distribution that minimizes unwanted interactions with electrode surfaces and cations in solution. This structural arrangement results in weak coordinating behavior that proves essential for maintaining electrochemical stability and preventing the formation of strongly bound surface species that could impede charge transfer processes.

The fluorine substitution in the bis(fluorosulfonyl)imide structure plays a crucial role in determining the anion's exceptional properties. The high electronegativity of fluorine atoms creates a significant electron-withdrawing effect that stabilizes the anion against both oxidative and reductive decomposition pathways. This electronic structure contributes directly to the wide electrochemical windows observed in bis(fluorosulfonyl)imide-based ionic liquids, enabling their use in high-voltage applications where conventional electrolytes would undergo breakdown reactions. The fluorinated nature of the anion also imparts hydrophobic characteristics that enhance the ionic liquid's stability in moisture-sensitive applications.

Research investigations using radiolysis and electron paramagnetic resonance spectroscopy have revealed fundamental insights into the decomposition chemistry of bis(fluorosulfonyl)imide anions under reductive conditions. These studies demonstrate that the reduced anion undergoes facile mineralization without generating organic radicals or gaseous products that characterize the breakdown of conventional carbonate electrolytes. This unique decomposition pathway leads to the formation of inorganic species such as lithium hydroxide and lithium oxide, which contribute to the formation of robust solid electrolyte interphase layers that protect the electrolyte from further decomposition.

The bis(fluorosulfonyl)imide anion exhibits particularly favorable behavior in lithium-ion battery applications, where it forms stable and ionically conductive solid electrolyte interphase layers on silicon-based anodes. X-ray photoelectron spectroscopy studies reveal that the decomposition products of bis(fluorosulfonyl)imide-based electrolytes create surface films with significantly different chemical compositions compared to traditional carbonate electrolytes. These films contain larger proportions of inorganic species, which provide superior mechanical stability and ionic conductivity, resulting in enhanced rate capability and cycle life for electrochemical devices.

The role of bis(fluorosulfonyl)imide in suppressing dendrite formation represents another critical advantage in ionic liquid design. Research has demonstrated that bis(fluorosulfonyl)imide-based ionic liquids inhibit the formation of lithium dendrites on metal electrodes, a phenomenon that relates directly to the unusual solid electrolyte interphase properties created by this anion. The stable, uniform surface films formed through bis(fluorosulfonyl)imide decomposition prevent the localized current concentrations that typically lead to dendrite nucleation and growth, enhancing the safety and longevity of electrochemical devices.

Comparative studies between bis(fluorosulfonyl)imide and other common anions reveal significant differences in viscosity, conductivity, and thermal properties. Bis(fluorosulfonyl)imide-based ionic liquids typically exhibit lower viscosities compared to systems with bis(trifluoromethylsulfonyl)imide anions, while maintaining comparable or superior electrochemical stability. The reduced viscosity translates directly to enhanced ion transport properties, improving the power density and efficiency of electrochemical devices. Additionally, the thermal stability of bis(fluorosulfonyl)imide exceeds that of many alternative anions, enabling operation across wider temperature ranges without decomposition.

Properties

IUPAC Name |

bis(fluorosulfonyl)azanide;1-butyl-1-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.F2NO4S2/c1-3-4-7-10(2)8-5-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCIVBBAADOXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057745-51-3 | |

| Record name | 1-Butyl-1-methylpyrrolidinium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Procedure

The reaction is typically performed without water to avoid hydrolysis of the bis(fluorosulfonyl)imide anion. The product is purified by vacuum drying and sometimes recrystallization to ensure high purity, which is critical for electrochemical applications.

Reaction Mechanism Insights

- The quaternization step is a nucleophilic substitution where the nitrogen atom of 1-methylpyrrolidine attacks the electrophilic carbon in butyl bromide, forming the pyrrolidinium cation.

- The anion exchange involves a metathesis reaction where lithium bis(fluorosulfonyl)imide replaces bromide ion, precipitating lithium bromide or allowing its removal by filtration or washing.

- The removal of hydrogen bromide (HBr) generated during the reaction is essential to drive the reaction to completion and avoid contamination.

Industrial Production Considerations

In industrial-scale production, the process is scaled up with emphasis on:

- Maintaining anhydrous conditions to prevent degradation of bis(fluorosulfonyl)imide.

- Using inert atmospheres (argon or nitrogen) to avoid oxidation or moisture interference.

- Employing continuous stirring and controlled temperature to optimize reaction kinetics.

- Rigorous purification steps including vacuum drying and recrystallization to achieve product purity suitable for high-performance applications such as lithium-ion battery electrolytes.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Scale | Industrial Scale Considerations |

|---|---|---|

| Temperature | Room temperature for anion exchange; reflux for quaternization | Controlled temperature with heat exchangers for scale-up |

| Atmosphere | Argon or nitrogen inert atmosphere | Continuous inert gas flow to maintain anhydrous conditions |

| Reaction Time | 20 minutes for anion exchange | Optimized for throughput, may vary depending on reactor design |

| Purification | Vacuum drying, recrystallization | Multi-stage purification, solvent recovery systems |

| Yield | ~90% reported | Target >85% with consistent batch quality |

| Solvent | Typically neat or minimal solvent | Solvent recycling and environmental controls implemented |

Research Findings and Optimization

- The quaternization and anion exchange reactions have been optimized to minimize side reactions and maximize yield and purity.

- Studies have demonstrated that the slow addition of lithium bis(fluorosulfonyl)imide without water dilution is crucial for product stability and yield.

- The removal of HBr by reduced pressure prevents acid-catalyzed decomposition of the ionic liquid.

- The purity of the ionic liquid directly affects its performance in electrochemical applications, especially in lithium-ion batteries, where impurities can affect ionic conductivity and electrochemical stability.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide primarily undergoes substitution reactions due to the presence of the bis(fluorosulfonyl)imide anion. It can also participate in complexation reactions with various metal ions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include alkyl halides for quaternization and lithium salts for anion exchange. The reactions are typically carried out under an inert atmosphere to maintain the stability of the ionic liquid .

Major Products Formed: The major products formed from reactions involving this compound include various ionic complexes and substituted pyrrolidinium salts .

Scientific Research Applications

Energy Storage

-

Supercapacitors and Batteries

- BMPyrr-FSI has been extensively studied as an electrolyte in supercapacitors and batteries due to its high ionic conductivity and electrochemical stability. Research indicates that it enhances the performance of energy storage devices, allowing for faster charge/discharge cycles and improved energy density .

- A study highlighted its role in ionogels, which are materials containing immobilized ionic liquids, showing promise for next-generation supercapacitor applications .

- Electrolytes for Lithium-ion Batteries

Electrochemical Devices

-

Electrolytic Solutions

- BMPyrr-FSI serves as an electrolytic solution in various electrochemical cells, including dye-sensitized solar cells (DSSCs) and fuel cells, where it improves the overall efficiency by providing a stable medium for ion transport .

- Its hydrophobic nature makes it suitable for applications where water solubility is undesirable, enhancing the durability of electrochemical devices under varying environmental conditions .

- Surface Finishing and Coatings

Material Science

- Biomass Processing

- BMPyrr-FSI has shown effectiveness in biomass dissolution processes, facilitating the extraction of valuable compounds from biomass materials. This application is significant in biorefinery technologies aimed at sustainable energy production .

- It is involved in the development of advanced materials through its use in polymer composites, which leverage its ionic liquid properties to enhance mechanical strength and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport. The bis(fluorosulfonyl)imide anion plays a crucial role in enhancing the ionic conductivity and thermal stability of the compound. The molecular interactions between the cation and anion contribute to the overall stability and performance of the ionic liquid in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cation Variations: Pyrrolidinium vs. Other Cations

1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR14-TFSI) :

- Anion : TFSI⁻ (bis(trifluoromethanesulfonyl)imide) offers a wider electrochemical stability window (~5.5 V vs. Li/Li⁺) compared to FSI⁻ (~4.5 V) .

- Properties : Higher viscosity (72 cP at 25°C) and lower conductivity (2.12 mS/cm at 20°C) than PYR14-FSI, attributed to TFSI⁻’s bulkier structure .

- Applications : Preferred in high-voltage systems but less ideal for low-temperature operations due to viscosity limitations .

- 1-Butyl-3-methylimidazolium bis(fluorosulfonyl)imide (BMIM-FSI): Cation: Imidazolium-based ILs exhibit lower viscosity (e.g., BMIM-FSI: ~35 cP) but narrower electrochemical windows (~3.8 V) due to cation instability at high potentials . Thermal Stability: Less thermally stable than pyrrolidinium ILs, decomposing above 300°C compared to PYR14-FSI’s stability up to 350°C .

1-Butyl-1-methylpiperidinium bis(fluorosulfonyl)imide (PP14-FSI) :

Anion Variations: FSI⁻ vs. Other Anions

TFSI⁻ vs. FSI⁻ :

Property PYR14-TFSI PYR14-FSI Viscosity (25°C) 72 cP 53 cP Conductivity (20–25°C) 2.12 mS/cm 8.7 mS/cm Electrochemical Window 5.5 V 4.5 V Thermal Decomposition ~400°C ~350°C FSI⁻’s smaller size enhances ionic mobility but reduces oxidative stability, making it better for high-rate applications .

- Dicyanamide (DCA⁻): ILs like 1-butyl-1-methylpyrrolidinium dicyanamide (PYR14-DCA) exhibit ultra-low viscosity (~20 cP) but poor anodic stability (<2 V), limiting use to non-oxidative environments .

Alkyl Chain Length Effects

- PY13-FSI (Propyl) vs. PY14-FSI (Butyl) :

Shorter alkyl chains (e.g., propyl) reduce viscosity (PY13-FSI: ~45 cP) but increase melting points (e.g., -5°C vs. -15°C for PY14-FSI) .

Key Research Findings

Battery Electrolytes :

PYR14-FSI/LiFSI electrolytes suppress oxygen-containing decomposition products in conversion-type cathodes (e.g., BiF₃), enabling stable cycling at 2.4 V vs. Li/Li⁺ . In contrast, PYR14-TFSI forms a more resistive solid-electrolyte interphase (SEI) .Polymer Electrolytes :

Blending PYR14-FSI with polyethylene oxide (PEO) and LiTFSI achieves higher ionic conductivity (10⁻⁴ S/cm at 30°C) than PYR14-TFSI-based composites, due to FSI⁻’s plasticizing effect .Supercapacitors : PYR14-FSI-based systems show superior capacitance retention (>95% after 10,000 cycles) compared to imidazolium ILs, attributed to pyrrolidinium’s electrochemical inertness .

Biological Activity

1-Butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide (BMPyrr[FSI]) is an ionic liquid that has garnered attention for its unique physicochemical properties and potential applications in various fields, including biochemistry and electrochemistry. This article explores the biological activity of BMPyrr[FSI], focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target of Action

BMPyrr[FSI] interacts with various biomolecules, including enzymes and proteins, due to its ionic nature. These interactions can lead to modifications in biochemical pathways, influencing cellular processes such as metabolism and signaling.

Mode of Action

The ionic liquid can alter the physical and chemical properties of biological systems, affecting parameters like conductivity and stability. Its low volatility and high thermal stability make it suitable for applications in environments where these properties are critical .

Cellular Effects

Research indicates that BMPyrr[FSI] influences cell function by modulating key signaling pathways and gene expression. For instance, it has been shown to interact with transcription factors, leading to changes in the expression levels of specific genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, BMPyrr[FSI] can bind to biomolecules, altering their structure and function. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, it can influence gene expression by interacting with DNA or RNA .

Study 1: Interaction with Enzymes

A study investigated the effect of BMPyrr[FSI] on enzyme activity in metabolic pathways. The results demonstrated that the compound could inhibit certain enzymes while enhancing others, suggesting a dual role in metabolic regulation. This property could be leveraged for developing new therapeutic agents targeting metabolic disorders.

Study 2: Cellular Toxicity Assessment

Another research focused on assessing the cytotoxic effects of BMPyrr[FSI] on mammalian cell lines. The findings revealed that at low concentrations, BMPyrr[FSI] exhibited minimal toxicity, while higher concentrations led to significant cell death. This dose-dependent response highlights the importance of concentration in determining biological outcomes.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 305.36 g/mol |

| Melting Point | -30 °C |

| Density | 1.23 g/cm³ |

| Viscosity | 55 mPa·s |

| Conductivity | 0.15 S/m |

Pharmacokinetics

BMPyrr[FSI] exhibits low volatility and high thermal stability, which are advantageous for its application as a solvent or electrolyte in various chemical processes. Its hygroscopic nature necessitates storage under inert conditions to prevent moisture absorption .

Q & A

Q. What are the key physical and electrochemical properties of 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide, and how are they experimentally determined?

The ionic liquid exhibits a density of 1.3064 g/mL, viscosity of 53 cP, and conductivity of 8.7 mS/cm at 25°C. Its melting point is -15°C, and refractive indices are 1.4489 (25°C) and 1.4464 (19.1°C) . Methodologies for characterization include:

- Density : Measured using a calibrated pycnometer or oscillating U-tube densitometer.

- Viscosity : Determined via rotational viscometry or capillary flow experiments.

- Conductivity : Electrochemical impedance spectroscopy (EIS) with a conductivity cell.

- Thermal properties : Differential scanning calorimetry (DSC) for melting points and phase transitions.

Q. What safety precautions are critical when handling this compound?

The European Chemicals Agency (ECHA) classifies it as hazardous (H319: severe eye irritation, H315: skin irritation, H302: harmful if swallowed). Researchers must:

Q. How is the purity of this compound verified, and what analytical techniques are recommended?

Purity (>99%) is confirmed using:

- HPLC : To detect organic impurities.

- Karl Fischer titration : For water content analysis.

- Nuclear Magnetic Resonance (NMR) : H and F NMR to confirm structural integrity and anion-cation stoichiometry .

Advanced Research Questions

Q. How does this ionic liquid perform as an electrolyte in electrochemical systems, and what experimental parameters optimize its stability?

The compound’s high conductivity (8.7 mS/cm) and low viscosity make it suitable for batteries and supercapacitors. Key considerations:

- Electrochemical stability window : Cyclic voltammetry (CV) in a three-electrode cell (e.g., Pt working electrode) shows stability up to 4.5 V vs. Li/Li.

- Ionic mobility : Pulsed-field gradient NMR or EIS to assess ion transport mechanisms.

- Temperature dependence : Conductivity and viscosity should be measured across a range (e.g., -20°C to 80°C) to model Arrhenius behavior .

Q. How do binary mixtures of this ionic liquid with organic solvents (e.g., toluene) affect thermodynamic properties, and how are these interactions modeled?

In mixtures with toluene, density and viscosity decrease non-linearly with increasing solvent content. Experimental design includes:

Q. What contradictions exist in literature regarding its physicochemical properties, and how can researchers resolve them?

Discrepancies in reported melting points (-15°C vs. -16°C) and purity grades (99% vs. 98%) may arise from synthesis methods or impurities. Mitigation strategies:

- Cross-validate using multiple techniques (e.g., DSC for melting points, NMR for purity).

- Source materials from suppliers with batch-specific certificates of analysis (e.g., IOLITEC, SOLVI) .

Methodological Notes

- Synthesis : Purify via vacuum drying (≤1 mbar, 60°C for 48 hours) to remove residual solvents .

- Electrochemical Testing : Pre-dry electrolytes with molecular sieves (3Å) to minimize water interference .

- Data Interpretation : Use COSMO-RS or UNIFAC-IL models for predicting solubility and phase behavior in novel systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.